

MAP855: A Technical Guide for Preclinical Cancer Research

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Compound of Interest		
Compound Name:	MAP855	
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Abstract

MAP855 is a novel, highly potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Preclinical studies have demonstrated its efficacy in both wild-type and mutant MEK1/2 cancer models, suggesting its potential to overcome acquired resistance to existing MEK inhibitors. This technical guide provides a comprehensive overview of MAP855 for preclinical cancer research applications, including its mechanism of action, in vitro and in vivo efficacy data, pharmacokinetic profile, and detailed experimental protocols.

Introduction

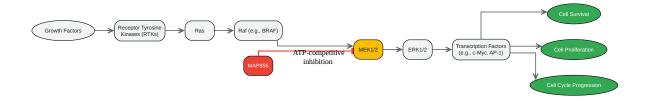
The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many cancers.[2] While allosteric MEK inhibitors have shown clinical benefit, acquired resistance, frequently mediated by mutations in MEK1/2, remains a significant challenge.

MAP855 (also referred to as compound 30) is an ATP-competitive MEK1/2 inhibitor developed to address this challenge.[1][2][3] Its distinct mechanism of action allows it to effectively inhibit both wild-type and mutant forms of MEK1/2, offering a promising therapeutic strategy for a range of cancers.[1][2][3]



Mechanism of Action

MAP855 exerts its anti-cancer effects by directly competing with ATP for binding to the kinase domain of MEK1 and MEK2. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of downstream signaling and ultimately inhibiting tumor cell proliferation and survival.



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Figure 1: MAP855 Mechanism of Action in the MAPK Pathway.

Data Presentation In Vitro Activity

MAP855 demonstrates potent inhibition of the MEK1/2-ERK cascade and cellular proliferation in various cancer cell lines.

Parameter	Cell Line	Value	Reference
MEK1 ERK2 Cascade	-	3 nM	[4]
pERK EC50	A375	5 nM	[4]



Table 1: In Vitro Potency of MAP855.

In Vivo Efficacy

In preclinical mouse models, MAP855 has shown significant anti-tumor activity.

Animal Model	Dosing	Outcome	Reference
Mouse	30 mg/kg, p.o., b.i.d, 14 days	Comparable efficacy to trametinib at its MTD without body weight loss.	[4]

Table 2: In Vivo Efficacy of MAP855.

Pharmacokinetics

Pharmacokinetic studies in rodents indicate that **MAP855** has good oral bioavailability and moderate clearance.

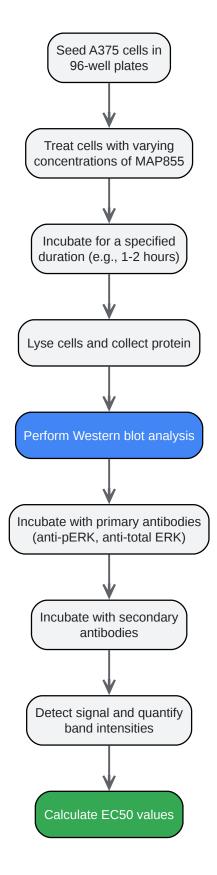
Species	Administration	Dose	Key Findings	Reference
Rodents	i.v.	3 mg/kg (single)	Good oral bioavailability and medium clearance.	[4]
Rodents	p.o.	10 mg/kg (single)	Good oral bioavailability and medium clearance.	[4]

Table 3: Pharmacokinetic Profile of MAP855 in Rodents.

Experimental Protocols In Vitro pERK Inhibition Assay



This protocol describes a method to assess the inhibition of ERK phosphorylation in a cellular context.





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Figure 2: Workflow for pERK Inhibition Assay.

Methodology:

- Cell Culture: A375 melanoma cells are cultured in appropriate media and conditions.
- Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of MAP855 or vehicle control for a specified period.
- Lysis: Cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.
- Analysis: Band intensities are quantified, and the ratio of pERK to total ERK is calculated.
 EC50 values are determined by plotting the percentage of inhibition against the log concentration of MAP855.

Cell Proliferation Assay

This protocol outlines a common method to assess the effect of **MAP855** on cancer cell proliferation.

Methodology:

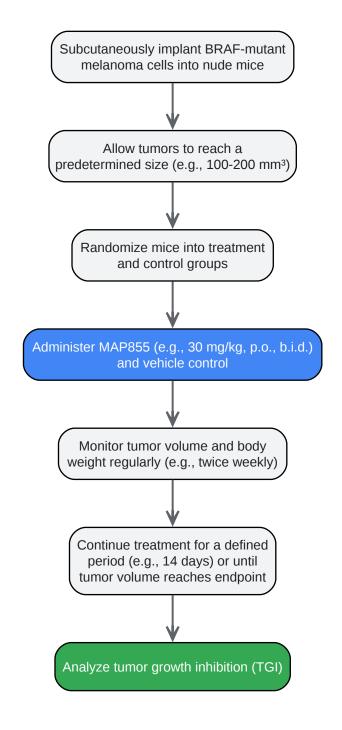


- Cell Seeding: Cancer cell lines (e.g., A375) are seeded in 96-well plates.
- Compound Addition: After 24 hours, cells are treated with various concentrations of MAP855.
- Incubation: Plates are incubated for a period of 72 hours.
- Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
- Signal Measurement: Luminescence is measured using a plate reader.
- Data Analysis: The percentage of proliferation inhibition is calculated relative to vehicletreated control cells, and IC50 values are determined.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **MAP855** in a mouse xenograft model.





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Figure 3: Workflow for an In Vivo Xenograft Study.

Methodology:

• Animal Model: Female athymic nude mice are typically used.



- Cell Implantation: A suspension of human cancer cells (e.g., A375) is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
- Treatment: Once tumors reach a specified size, mice are randomized into treatment groups.
 MAP855 is administered orally, twice daily, for a defined period.
- Efficacy Assessment: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is monitored as an indicator of toxicity.

Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of **MAP855**.

Methodology:

- Animal Strain: Male Sprague-Dawley rats or CD-1 mice are commonly used.
- Administration: MAP855 is administered via intravenous (i.v.) and oral (p.o.) routes at specified doses.
- Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture at the terminal time point.
- Plasma Preparation: Plasma is separated by centrifugation.
- Bioanalysis: Plasma concentrations of MAP855 are determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using appropriate software.

Conclusion



MAP855 is a promising ATP-competitive MEK1/2 inhibitor with potent in vitro and in vivo anticancer activity. Its ability to inhibit both wild-type and mutant forms of MEK1/2 makes it a valuable tool for preclinical cancer research, particularly in the context of acquired resistance to other MAPK pathway inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of MAP855 in various cancer models.

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